molecular formula C8H14N4 B13301832 2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Cat. No.: B13301832
M. Wt: 166.22 g/mol
InChI Key: ULVYNZWTZNKWFA-UHFFFAOYSA-N
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Description

2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS: 1780394-34-4) is a heterocyclic amine featuring a 1,2,3-triazole core substituted with a cyclopropyl group at the N1 position and a methyl group at C3. Its molecular formula is C8H14N4 (MW: 166.22) .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1-cyclopropyl-5-methyltriazol-4-yl)ethanamine

InChI

InChI=1S/C8H14N4/c1-6-8(4-5-9)10-11-12(6)7-2-3-7/h7H,2-5,9H2,1H3

InChI Key

ULVYNZWTZNKWFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2CC2)CCN

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one with cyclopropylamine under basic conditions. The reaction is typically carried out in ethanol, and the product is obtained in high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity.

Chemical Reactions Analysis

2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine chain can be replaced by other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include ethanol as a solvent, basic or acidic conditions, and various catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Isosteres: Positional and Substitutional Variations

2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine (CAS: 1341305-06-3)
  • Structural Differences : This compound shares the same molecular formula (C8H14N4 ) and cyclopropyl substituent but differs in triazole ring substitution (1,2,4-triazole vs. 1,2,3-triazole). The cyclopropyl group is attached at N3 instead of N1, altering electronic distribution and steric interactions .
  • Implications : The positional isomerism may influence binding affinity in biological targets, as 1,2,4-triazoles often exhibit distinct hydrogen-bonding patterns compared to 1,2,3-triazoles.
2-[5-(Cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine (CAS: 2172093-14-8)
  • Structural Differences : Features a cyclopropylmethyl group at C5 and a trifluoropropyl group at N1. The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability, while the cyclopropylmethyl substituent introduces steric bulk .
  • Implications : Increased lipophilicity may improve membrane permeability but could reduce aqueous solubility.

Heterocycle-Fused Derivatives

Thiazole and Thiadiazole Derivatives

Compounds such as 12a (thiazole derivative) and 9b (thiadiazole derivative) from exhibit antitumor activity (IC50 = 1.19–3.4 µM against HepG2/MCF-7 cell lines). These derivatives retain the 1,2,3-triazole core but incorporate additional heterocycles (thiazole/thiadiazole) fused via hydrazone linkages .

  • The ethylamine side chain in the target compound may enhance solubility compared to aryl-substituted analogs.
Isostructural Thiazole-Triazole Hybrids ()

Compounds 4 and 5 in feature planar thiazole-triazole hybrids with fluorophenyl substituents. Their near-planar geometry facilitates crystallographic packing, while the fluorophenyl groups introduce dipole interactions .

Substituent Effects on Physicochemical Properties

Methoxyethyl-Substituted Analogs

2-(3-(2-Methoxyethyl)-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine (CAS: 2748503-96-8) incorporates a methoxyethyl group, enhancing hydrophilicity via ether oxygen hydrogen bonding. This contrasts with the cyclopropyl group’s rigid, hydrophobic nature .

  • Impact : Methoxyethyl substitution may improve aqueous solubility but increase metabolic vulnerability compared to cyclopropyl.
Fluorinated Derivatives

Fluorophenyl-substituted triazoles (e.g., ) exhibit enhanced metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius. The target compound lacks fluorine, which may reduce binding to fluorophilic enzyme pockets .

Biological Activity

2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8_8H14_{14}N4_4
  • Molecular Weight : 166.22 g/mol
  • CAS Number : 1780394-34-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring is known to facilitate binding to enzymes and receptors, modulating biological processes such as neurotransmission and cellular signaling pathways.

Antimicrobial and Antifungal Properties

Research indicates that compounds with a triazole moiety exhibit significant antimicrobial and antifungal activities. The specific activity of this compound against various pathogens has been documented in several studies.

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly as an antagonist for metabotropic glutamate receptors (mGluR). In vitro studies demonstrated that it could inhibit L-glutamate-induced intracellular calcium mobilization in cell lines expressing mGluR. The IC50_{50} values were found to be in the low nanomolar range (approximately 2.6 nM), indicating potent activity against mGluR1 while being selective over other receptor subtypes by more than 2000-fold .

Study on mGluR Antagonism

A study investigated the effects of this compound on behavioral models of psychosis. The compound was administered to mice exhibiting methamphetamine-induced hyperlocomotion. Results indicated that the compound significantly reduced hyperactivity without causing catalepsy or motor incoordination at therapeutic doses .

Behavioral Model Dose Range (mg/kg) Effect
Methamphetamine3 - 30Reduced hyperlocomotion
Ketamine-inducedSame as aboveImproved PPI disruption

Cytotoxicity Studies

In cytotoxicity assays against various cancer cell lines, preliminary data suggest that the compound may exhibit selective cytotoxic effects. Further studies are needed to elucidate its mechanism of action in cancer biology.

Q & A

Q. What are the standard synthetic routes for 2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine, and how are reaction conditions optimized?

The synthesis typically involves:

  • Triazole ring formation : Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) using alkynes and azides under copper catalysis .
  • Substituent introduction : Cyclopropyl and methyl groups are introduced via alkylation or cross-coupling reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres .
  • Amine functionalization : Ethanamine moieties are attached via reductive amination or nucleophilic substitution .
    Optimization : Reaction parameters like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Cu(I) vs. Ru(II)), and stoichiometric ratios are systematically varied. Purity is monitored via TLC and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, triazole carbons at δ 140–150 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+^+ for C9_9H14_{14}N4_4: 178.1218) and fragmentation patterns .
  • IR Spectroscopy : Peaks at 1600–1650 cm1^{-1} confirm triazole ring C=N stretching .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC50_{50} values .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding its binding affinity?

  • Molecular docking (AutoDock/Vina) : Compare predicted binding poses with crystallographic data (e.g., SHELX-refined structures) to validate interactions with targets like CYP450 enzymes .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., hydrophobic pockets accommodating the cyclopropyl group) .
  • Free energy calculations (MM-PBSA) : Quantify binding energy discrepancies between assay results and model predictions .

Q. What strategies mitigate side reactions during the synthesis of analogs with modified triazole substituents?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent undesired alkylation .
  • Catalyst screening : Test Pd(II)/Ni(0) systems for selective cross-coupling of bulky substituents (e.g., aryl vs. alkyl groups) .
  • In situ monitoring : ReactIR tracks intermediate formation (e.g., azide intermediates) to adjust reaction kinetics .

Q. How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?

  • LogP calculations : Predict lipophilicity (e.g., cyclopropyl’s contribution to lower LogP vs. phenyl analogs) .
  • Metabolic stability assays : Incubate with liver microsomes to identify oxidation sites (e.g., triazole ring vs. ethanamine chain) .
  • Permeability assays : Caco-2 cell models assess absorption potential, correlating with H-bond donor count (e.g., amine group reduces permeability) .

Methodological Notes

  • Contradiction Resolution : Conflicting bioactivity data (e.g., higher potency but lower solubility) can be addressed by synthesizing salts (e.g., hydrochloride) to balance properties .
  • Advanced Purification : Preparative HPLC with C18 columns (ACN/water gradient) achieves >99% purity for crystallography (SHELXL refinement) .

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